N-Cyano-N-(trimethylstannyl)acetamide
Description
Properties
CAS No. |
62149-97-7 |
|---|---|
Molecular Formula |
C6H12N2OSn |
Molecular Weight |
246.88 g/mol |
IUPAC Name |
N-cyano-N-trimethylstannylacetamide |
InChI |
InChI=1S/C3H4N2O.3CH3.Sn/c1-3(6)5-2-4;;;;/h1H3,(H,5,6);3*1H3;/q;;;;+1/p-1 |
InChI Key |
GEBQEZRULZPBIF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N(C#N)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Methods for Cyanamide Formation
The synthesis of cyanamides typically involves the electrophilic cyanation of secondary amines, with cyanogen bromide (BrCN) being the traditional reagent of choice. Despite its effectiveness, the toxicity associated with BrCN has promoted the development of alternative cyanating agents such as 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, and 1-cyanoimidazole. These alternatives offer improved safety profiles while maintaining synthetic utility.
A particularly relevant method for N-cyanation involves the in situ generation of cyanogen chloride (CNCl) from trimethylsilyl cyanide (TMSCN) and sodium hypochlorite (NaClO). This approach, developed by Chen and colleagues, effectively cyanates both dialkyl and alkyl-aryl amines, offering products in good to excellent yields. The reaction proceeds via oxidation of TMSCN by hypochlorite to generate the active CNCl reagent, which subsequently reacts with nucleophilic amines to form the corresponding cyanamides.
Alternative Cyanating Agents
Several alternative cyanating reagents have been developed to address safety concerns associated with traditional methods:
| Cyanating Agent | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Hypervalent sulfur species | TMSCN, DIPEA, rt | Operationally simple, broad scope | Exothermic decomposition upon heating |
| Trichloroacetonitrile | NaOtAm base | Selective cyanation of secondary amines | Two-step protocol required |
| TMSCN/NaClO combined | Room temperature | In situ generation of active species, mild conditions | Exothermic, requires careful handling |
| N-cyanodiphenylimidocarbonate | Basic conditions | Effective for various amine substrates | Requires isolation of intermediates |
Organotin Chemistry Relevant to N-Cyano-N-(trimethylstannyl)acetamide
Introduction of Trimethylstannyl Groups
The incorporation of trimethylstannyl groups into organic molecules typically employs palladium-catalyzed stannylation reactions. Based on patent literature, halide-containing substrates can be effectively converted to trimethylstannyl derivatives through reaction with hexamethylditin in the presence of suitable palladium catalysts.
The reaction typically involves the following conditions:
- Palladium catalyst: Dichlorobistriphenylphosphine palladium(II) or tetrakistriphenylphosphine palladium(0)
- Temperature range: 90-120°C
- Suitable solvents: 1,4-dioxane, dimethylformamide, or tetrahydrofuran
- Reaction time: Typically 30 minutes to 12 hours
Reactivity of Organotin Compounds
The trimethylstannyl group serves as a versatile synthetic handle, particularly for cross-coupling reactions. The relatively weak carbon-tin bond facilitates transmetallation processes in palladium-catalyzed reactions, making trimethylstannyl compounds valuable intermediates for carbon-carbon bond formation.
Proposed Synthetic Routes to this compound
Route A: N-Cyanation of N-(trimethylstannyl)acetamide
This approach involves first preparing N-(trimethylstannyl)acetamide followed by electrophilic cyanation:
Step 1: Preparation of N-(trimethylstannyl)acetamide
Starting with an appropriate acetamide derivative containing a halogen substituent, palladium-catalyzed stannylation with hexamethylditin could yield N-(trimethylstannyl)acetamide.
Step 2: Electrophilic cyanation
The resulting N-(trimethylstannyl)acetamide could then undergo electrophilic cyanation using the TMSCN/NaClO system as described by Chen et al..
Route B: Stannylation of N-Cyanoacetamide
This approach involves the direct stannylation of N-cyanoacetamide:
Step 1: Preparation of N-cyanoacetamide
N-cyanoacetamide can be prepared through various methods, including the electrophilic cyanation of acetamide using BrCN or alternative cyanating agents.
Step 2: Metal-halogen exchange and stannylation
Following halogenation at the nitrogen position, a metal-halogen exchange followed by treatment with trimethyltin chloride could potentially yield the desired this compound.
Route C: One-pot Approach
A potentially more efficient approach would involve a one-pot procedure:
Step 1: Formation of a suitable N-cyanoacetamide derivative
Step 2: In situ palladium-catalyzed stannylation
This approach would minimize isolation steps and potentially improve overall yield.
Optimization Parameters for this compound Synthesis
Based on related chemistry, the following parameters are likely critical for optimizing the synthesis of this compound:
| Parameter | Range | Effect |
|---|---|---|
| Temperature | -10°C to 120°C | Controls reaction rate and selectivity |
| Solvent | THF, DMF, 1,4-dioxane | Influences solubility and reaction efficiency |
| Catalyst loading | 1-10 mol% | Affects reaction rate and economy |
| Reaction time | 30 min to 12 hours | Impacts conversion and side reactions |
| Base | Et₃N, NaOMe, DIPEA | Critical for deprotonation steps |
| Stoichiometry | Excess of stannylating/cyanating agent (1.1-2 equiv) | Ensures complete conversion |
Applications in Organic Synthesis
As a Synthetic Intermediate
This compound holds potential as a synthetic intermediate for:
- Palladium-catalyzed cross-coupling reactions, where the trimethylstannyl group can participate in Stille-type couplings
- Radical chemistry, where the N-CN bond can undergo homolytic cleavage to generate nitrogen-centered radicals
- Heterocycle synthesis, particularly for the construction of nitrogen-containing heterocycles
Nitrogen-Centered Radical Chemistry
The N-cyano group can serve as a precursor to nitrogen-centered radicals, which are valuable intermediates in various synthetic transformations. Based on research by Newcomb and colleagues, N-cyano compounds can participate in radical chain processes leading to valuable heterocyclic products. The combination of the N-cyano functionality with the trimethylstannyl group potentially allows for novel radical cascade processes.
Case Studies of Related Compounds
N-Cyano-N'-methyl-N"-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine
This compound, described in patent literature, represents a related N-cyano derivative prepared through a two-step process:
Step 1: Formation of N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-O-phenylisourea from 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine bishydrochloride and N-cyanodiphenylimidocarbonate in isopropanol with triethylamine.
Step 2: Reaction with methylamine to give the final product.
This methodology demonstrates the utility of N-cyanodiphenylimidocarbonate as a cyanating agent, which might be applicable to the synthesis of this compound.
2-Cyano-N,N-dimethylacetamide
This compound, characterized by X-ray crystallography, represents a simpler cyanoacetamide that shares structural features with the target compound. The synthesis involved dissolution in ethyl acetate and slow evaporation at room temperature, highlighting the importance of crystallization conditions for obtaining pure products.
Experimental Procedures
General Procedure for Electrophilic Cyanation Using TMSCN/NaClO
Based on the methodology reported by Chen and colleagues:
- To a solution of the N-(trimethylstannyl)acetamide (1.0 equiv) in dichloromethane (0.2 M) at 0°C, add TMSCN (1.2 equiv)
- Add dropwise a solution of NaClO (10-15% available chlorine, 1.5 equiv)
- Allow the reaction to warm to room temperature and stir for 2-4 hours
- Quench with saturated sodium thiosulfate solution
- Extract with dichloromethane, dry over MgSO₄, filter, and concentrate
- Purify by column chromatography or recrystallization
General Procedure for Palladium-Catalyzed Stannylation
- Combine the halogenated precursor (1.0 equiv), hexamethylditin (1.2 equiv), and tetrakistriphenylphosphine palladium(0) (5 mol%) in anhydrous 1,4-dioxane (0.1 M)
- Degas the mixture by bubbling nitrogen for 10 minutes
- Heat the reaction mixture at 100°C for 6 hours under nitrogen atmosphere
- Cool to room temperature, filter through a pad of Celite, and concentrate
- Purify the residue by column chromatography using degassed solvents
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N-(trimethylstannyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles.
Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or other nucleophiles in the presence of a base.
Condensation Reactions: Reagents like aldehydes or ketones under acidic or basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of new stannyl derivatives.
Condensation Reactions: Formation of heterocyclic compounds such as pyrroles, imidazoles, and pyrazoles.
Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.
Scientific Research Applications
N-Cyano-N-(trimethylstannyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyano-N-(trimethylstannyl)acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl groups. These functional groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Key Observations :
- Trimethylstannyl Group: Compounds like 22a and the target share the Sn(CH₃)₃ group, which confers stability in radical reactions and rotational isomerism . The absence of Sn in 5RGX and N,N-Diethyl-2-Cyanoacetamide shifts reactivity toward hydrogen bonding (e.g., enzyme inhibition) .
- Cyano Group: The –CN group enhances electrophilicity, enabling participation in carbonylation reactions (e.g., 5RGX synthesis via Pd catalysis) .
Physicochemical and Structural Properties
- Solubility: Cyano and stannyl groups reduce polarity, likely decreasing water solubility compared to hydroxylated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide in ).
- Crystal Structure : Chloroacetamides () exhibit intermolecular H-bonding (N–H⋯O), whereas the target compound’s Sn–C bonds may favor van der Waals interactions or metal coordination .
- Stability: Trimethylstannyl groups are sensitive to hydrolysis, contrasting with the hydrolytic stability of cyanoacetamides like N,N-Diethyl-2-Cyanoacetamide .
Q & A
Q. What are the optimal synthetic routes for N-Cyano-N-(trimethylstannyl)acetamide, and how can reaction conditions be optimized?
The synthesis of this compound can leverage boron-mediated alkylation strategies. For example, acetyl imine intermediates (common in acetamide synthesis) may react with boron reagents (e.g., cyclic diboronic acid tripotassium salts) to enable selective N-alkylation. Subsequent substitution with trimethylstannyl groups under controlled pH (e.g., diluted HCl) can yield the target compound . Key optimizations include:
Q. How should researchers characterize the structure of this compound to confirm purity and identity?
A multi-technique approach is critical:
- NMR spectroscopy : Analyze , , and NMR to confirm the trimethylstannyl group and cyanoacetamide backbone.
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks and isotopic patterns characteristic of tin-containing compounds .
- Elemental analysis : Validate C, H, N, and Sn content to ensure stoichiometric accuracy.
- PXRD : Assess crystallinity and rule out polymorphic impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
SAR studies should systematically modify substituents while maintaining the core scaffold:
- Substitution sites : Vary the trimethylstannyl group (e.g., replace with triethylstannyl) and cyano position to assess steric/electronic effects.
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Compare IC values to identify active derivatives .
- Mechanistic probes : Use kinase inhibition assays (e.g., Src kinase) to determine if bioactivity correlates with enzymatic targeting, as seen in thiazolyl acetamide derivatives .
Q. What methodologies resolve contradictions in reported cytotoxic effects of this compound across different cell lines?
Contradictory cytotoxicity data may arise from experimental variables:
- Cell line variability : Test across multiple lines (e.g., epithelial vs. hematopoietic cancers) to identify tissue-specific responses.
- Metabolic interference : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess if bioactivation varies between models .
- Dose-response validation : Ensure consistent dosing protocols (e.g., 24–72 hr exposure) and solvent controls (e.g., DMSO ≤0.1%) to minimize artifacts .
Q. How can computational modeling predict the stability and reactivity of this compound in aqueous environments?
- DFT calculations : Simulate hydrolysis pathways of the Sn–C bond to predict degradation products.
- pKa estimation : Use software (e.g., ACD/Labs) to determine the acidity of the acetamide NH group, which influences solubility and reactivity .
- Solvent interaction studies : Molecular dynamics simulations can model hydrogen-bonding interactions with water, critical for formulation design .
Safety and Regulatory Considerations
Q. What are the recommended safety protocols for handling this compound given its potential hazards?
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
- Waste disposal : Collect tin-containing waste separately for hazardous waste incineration. Avoid aqueous disposal due to potential environmental persistence .
- Toxicity monitoring : Conduct Ames tests for mutagenicity and rodent hepatotoxicity studies, as acetamide derivatives may exhibit carcinogenic potential .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermal stability data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
